

A Comparative Guide to the Structural and Thermodynamic Properties of Phenylimidazoles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Diphenylimidazole

Cat. No.: B189430

[Get Quote](#)

For researchers and professionals in drug development and materials science, a thorough understanding of the physicochemical properties of heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of the structural and thermodynamic characteristics of a series of phenylimidazoles: 2-phenylimidazole (2-PhI), 4-phenylimidazole (4-PhI), **4,5-diphenylimidazole** (4,5-DPhI), and 2,4,5-triphenylimidazole (2,4,5-TPhI). The successive addition of phenyl groups to the imidazole ring significantly influences their solid-state behavior and energetic properties, insights of which are crucial for applications ranging from pharmaceutical design to the development of functional materials.

This guide summarizes key experimental data, outlines the methodologies used for their determination, and presents logical workflows for characterization.

Thermodynamic Properties

The thermodynamic stability and phase behavior of the phenylimidazoles were investigated using a combination of calorimetric and effusion techniques. The key thermodynamic parameters are summarized below.

Fusion and Phase Transition Thermodynamics

The melting temperatures and enthalpies of fusion were determined by Differential Scanning Calorimetry (DSC). A notable observation is the entropic driving force behind the higher melting point of 2-PhI compared to its isomer, 4-PhI. The successive addition of phenyl groups leads to a general increase in the enthalpy of fusion.^[1]

Compound	Melting Temperature (T _m) / K	Molar Enthalpy of Fusion (Δ _{fus} H° _m) / kJ·mol ⁻¹	Molar Entropy of Fusion (Δ _{fus} S° _m) / J·K ⁻¹ ·mol ⁻¹
2-Phenylimidazole (2-PhI)	421.1 ± 0.9[1]	24.3 ± 0.5	57.7 ± 1.2
4-Phenylimidazole (4-PhI)	414.4 ± 0.5[1]	23.0 ± 0.3	55.5 ± 0.7
4,5-Diphenylimidazole (4,5-DPhI)	506.6 ± 0.9[1]	34.2 ± 0.5	67.5 ± 1.0
2,4,5-Triphenylimidazole (2,4,5-TPhI)	549.4 ± 0.9[1]	38.8 ± 0.6	70.6 ± 1.1

Interestingly, 4-PhI did not fully crystallize upon cooling and exhibited a glass transition temperature (T_g) of 285.6 ± 1.0 K and a cold crystallization temperature (T_{cc}) of 323.2 ± 1.4 K in the subsequent heating cycle.[1]

Sublimation Thermodynamics

The volatility of the compounds was studied to understand the cohesive energies in the solid state. A good correlation was observed between the thermodynamic properties of sublimation and the unit cell molar volume for 2-PhI, 4,5-DPhI, and 2,4,5-TPhI.[1] The greater cohesive energy of 4-PhI compared to 2-PhI is attributed to stronger N–H...N intermolecular interactions. [1]

Structural Characterization

The crystalline structures of these phenylimidazoles have been previously documented, and their analysis provides a basis for understanding the observed thermodynamic properties.[1] The arrangement of molecules in the crystal lattice, influenced by factors like hydrogen bonding and π-π stacking, dictates the cohesive forces and, consequently, the thermodynamic behavior.

Compound	Crystal System	Space Group	a / Å	b / Å	c / Å	v / Å ³
2-Phenylimidazole (2-PhI)	Orthorhombic	Ama2	10.0740 (15)	18.151 (4)	4.1562 (10)	760.0 (3)[2]
4-Phenylimidazole (4-PhI)	-	-	-	-	-	-
4,5-Diphenylimidazole (4,5-DPhI)	-	-	-	-	-	-
2,4,5-Triphenylimidazole (2,4,5-TPhI)	Orthorhombic	Pbcn	20.218 (4)	7.538 (2)	20.699 (4)	3154.6 (12) [3]

Further crystallographic data for 4-phenylimidazole and **4,5-diphenylimidazole** can be accessed through the Cambridge Structural Database.

Experimental Protocols

A multi-technique approach was employed for the comprehensive characterization of the phenylimidazoles, combining calorimetry, effusion methods, and computational chemistry.

Differential Scanning Calorimetry (DSC)

- Objective: To determine the melting temperatures and enthalpies of fusion.
- Instrumentation: A power compensation differential scanning calorimeter (PerkinElmer model Pyris Diamond DSC) was used.[1]

- Procedure:
 - Samples (5-10 mg) were hermetically sealed in aluminum crucibles.
 - Experiments were conducted under a constant flow of nitrogen ($20 \text{ mL}\cdot\text{min}^{-1}$).
 - A scanning rate of $5 \text{ K}\cdot\text{min}^{-1}$ was applied.[\[1\]](#)
 - The samples underwent double cycles of heating and cooling to observe melting, crystallization, and glass transition phenomena.[\[1\]](#)

High-Precision Heat Capacity Drop Calorimetry

- Objective: To measure the heat capacities in the solid phase at 298.15 K.
- Procedure:
 - Sample masses ranging from 0.200 to 0.500 g were used.
 - The calorimeter was calibrated with sapphire ($\alpha\text{-Al}_2\text{O}_3$, NIST-RM 720) using its known standard molar heat capacity.[\[1\]](#)

Knudsen Effusion with Quartz Crystal Microbalance

- Objective: To measure the vapor pressures of the compounds as a function of temperature to determine the thermodynamic properties of sublimation.
- Procedure: The vapor pressures of high-purity samples were measured within specific temperature intervals for each compound.[\[4\]](#)

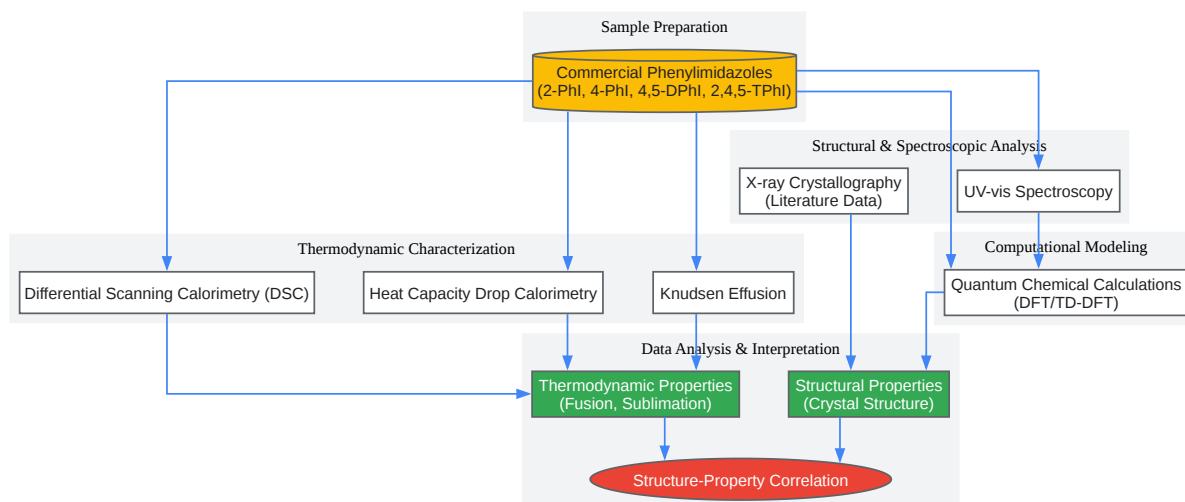
Quantum Chemical Calculations

- Objective: To complement experimental thermodynamic data and to determine gaseous phase heat capacities and molecular geometries.
- Software: Gaussian 09 software package was utilized.[\[1\]](#)
- Methodology:

- Full geometry optimizations and frequency calculations were performed at the M06-2X/6-311++G(d,p) level of theory.[\[1\]](#)
- The absence of imaginary frequencies confirmed that the optimized structures correspond to true minima.[\[1\]](#)
- Time-dependent density functional theory (TD-DFT) was used to simulate UV-vis spectra.
[\[1\]](#)

Visualizing the Experimental Workflow

The logical flow of the experimental and computational characterization process can be visualized as follows:



[Click to download full resolution via product page](#)

Experimental and computational workflow for phenylimidazole characterization.

This integrated approach, combining experimental measurements with theoretical calculations, provides a robust framework for the detailed characterization of phenylimidazole derivatives and offers valuable data for the rational design of new materials and pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rcsb.org [rcsb.org]
- 2. 2-Phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comparative Guide to the Structural and Thermodynamic Properties of Phenylimidazoles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189430#structural-and-thermodynamic-characterization-of-phenylimidazoles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com